B1575193 Histone-lysine N-methyltransferase EZH2 (735-743)

Histone-lysine N-methyltransferase EZH2 (735-743)

Cat. No.: B1575193
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Histone-lysine N-methyltransferase EZH2

Scientific Research Applications

Therapeutic Potential in Kidney Diseases

EZH2, a histone-lysine N-methyltransferase enzyme, plays a significant role in various kidney diseases, including acute kidney injury, renal fibrosis, and lupus nephritis. Studies suggest that EZH2 could be a potential therapeutic target for these conditions (Li, Yu, & Zhuang, 2021).

Role in Follicular Lymphoma

In follicular lymphoma, EZH2 mutations lead to aberrant methylation of histone H3 lysine 27, impacting gene expression and potentially influencing disease progression and treatment strategies (Huet et al., 2017).

Applications in Acute Myeloid Leukemia

EZH2 plays a critical role in acute myeloid leukemia (AML), where its inhibition enhances the efficacy of DNA-damaging agents, suggesting its potential as a target for AML therapy (Adema & Colla, 2022).

Inhibitors in Lymphoma Treatment

EZH2 inhibitors show promise in the treatment of non-Hodgkin lymphoma, with compounds like Tazemetostat demonstrating enhanced clinical activity in mutant follicular lymphoma (Lue & Amengual, 2018).

EZH2 in HIV-1 Latency

EZH2 is involved in the establishment and maintenance of HIV-1 latency, making it a potential target for latency-reversing agents in HIV treatment (Nguyen et al., 2017).

Potential Role in Cancer Therapy

EZH2 inhibitors represent a promising class of drugs in oncology, especially in treating indolent and aggressive B-cell lymphomas and specific solid tumors (Italiano, 2016).

Implications in Cardiac Regeneration

Research indicates a connection between EZH2-mediated histone methylation and cardiac development and regeneration, suggesting a novel area for therapeutic exploration (Kook, Seo, & Jain, 2017).

EZH2 in Cervical Cancer

EZH2 overexpression is linked to cervical cancer progression, with inhibitors like GSK343 showing potential in blocking cancer cell invasion and promoting reprogramming from mesenchymal to epithelial cells (Ding et al., 2015).

Properties

sequence

KYVGIEREM

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Histone-lysine N-methyltransferase EZH2 (735-743)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.